ゲンタマイシンA

概要

説明

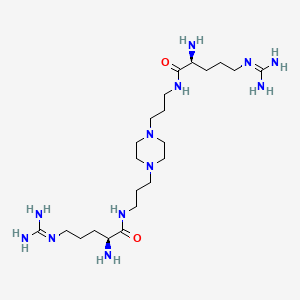

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is a component of the gentamicin complex, which is a group of aminoglycoside antibiotics derived from the bacterium Micromonospora purpurea. Gentamicin is widely used to treat various types of bacterial infections, particularly those caused by gram-negative bacteria. It is known for its effectiveness against severe infections such as sepsis, pneumonia, and urinary tract infections .

科学的研究の応用

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study aminoglycoside antibiotics and their interactions with other molecules.

Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in clinical research to develop new formulations and delivery methods for treating bacterial infections.

Industry: Applied in the development of antimicrobial coatings and materials

作用機序

Target of Action

Gentamicin A, like other aminoglycosides, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like Gentamicin A .

Mode of Action

Gentamicin A operates by binding to the 30S ribosomal subunit, which disrupts protein synthesis within the bacterial cell . This disruption occurs because the binding of Gentamicin A interferes with the ribosome’s ability to correctly interpret transfer RNA (tRNA) and messenger RNA (mRNA) interactions . This interference leads to the production of faulty proteins, which ultimately results in the death of the bacterial cell .

Biochemical Pathways

Gentamicin A affects several biochemical pathways within the bacterial cell. It is known to cause oxidative stress conditions and activate the intrinsic pathway of apoptosis . Furthermore, it has been found to inhibit respiration and ATP production, which are vital for the survival of the bacterial cell .

Pharmacokinetics

The pharmacokinetics of Gentamicin A involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily excreted by the kidneys, with an elimination half-life of approximately 2 hours . The volume of distribution of Gentamicin A is around 24% of the body weight, which is comparable to that of inulin .

Result of Action

The primary result of Gentamicin A’s action is the death of the bacterial cell. By disrupting protein synthesis, Gentamicin A causes the production of faulty proteins that are detrimental to the survival of the bacterial cell . Additionally, it can cause inner ear problems and kidney problems in humans, which can include problems with balance and hearing loss .

Action Environment

The efficacy and stability of Gentamicin A can be influenced by various environmental factors. For instance, antibiotics released into the environment at low (sub-inhibitory) concentrations could select for antibiotic resistance that might disseminate to the human microbiome . Therefore, the environment in which Gentamicin A is used can significantly impact its action and effectiveness.

生化学分析

Biochemical Properties

Gentamicin A works by disrupting the ability of bacteria to make proteins, which typically kills the bacteria . It binds to the 30S subunit of the bacterial ribosome, negatively impacting protein synthesis . The primary mechanism of action is generally accepted to work through ablating the ability of the ribosome to discriminate on proper transfer RNA and messenger RNA interactions .

Cellular Effects

Gentamicin A has been found to accumulate in the renal cortex and induces renal morphological changes . It can cause inner ear problems and kidney problems . The inner ear problems can include problems with balance and hearing loss . These problems may be permanent .

Molecular Mechanism

Gentamicin A is a bactericidal antibiotic that works by binding the 30S subunit of the bacterial ribosome, negatively impacting protein synthesis . It interferes with the initiation complex of peptide formation, induces misreading of mRNA thus producing non-functional protein, and causes break up of polysomes into non-functional monosomes .

Temporal Effects in Laboratory Settings

Gentamicin A is associated with a long postantimicrobial effect in a number of bacteria, principally gram-negative . The effect generally lasts 2–8 hours after exposure and allows for dosing intervals longer than the half-lives of the drugs .

Dosage Effects in Animal Models

In animal models, the dosage of Gentamicin A varies depending on the species. For example, in dogs, the dosage is 10–14 mg/kg, administered intravenously, intramuscularly, or subcutaneously every 24 hours . In cats, the dosage is 5–8 mg/kg, administered the same way . Dosage reduction is required in animals with renal impairment .

Metabolic Pathways

Gentamicin A is involved in several metabolic pathways. For instance, it has been found to upregulate palmitoleate and oleate production in Escherichia coli, promoting gentamicin resistance . Among the significantly altered metabolic pathways in gentamicin-resistant E. coli, the top 6 metabolic pathways with the greatest impact were alanine, aspartate and glutamate metabolism, glycerolipid metabolism, pyruvate metabolism, cysteine and methionine metabolism, butanoate metabolism and pyrimidine metabolism .

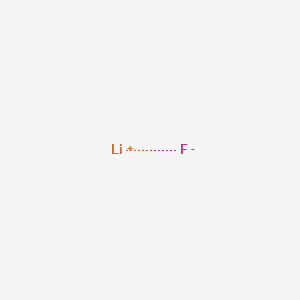

Transport and Distribution

Gentamicin A enters cells via passive diffusion through porin channels across the outer membrane, then through oxygen-dependent active transport into the cytoplasm . Active transport is enhanced by cell wall active drugs such as penicillin and vancomycin . Low extracellular fluid pH and anaerobic conditions inhibit transport by reducing the gradient .

Subcellular Localization

Gentamicin A predominantly localizes in the soluble fraction (cytosol) of the cell . It accumulates 2-fold (Gentamicin A) to 8-fold (Gentamicin A nanoparticles) more than gentamicin in phagocytic cells . This high cellular accumulation, especially in the cytosol, results in improved efficacy against both intracellular Staphylococcus aureus and Listeria monocytogenes .

準備方法

Synthetic Routes and Reaction Conditions

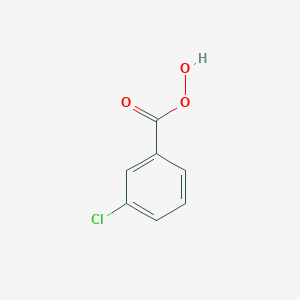

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is typically produced through fermentation processes involving Micromonospora purpurea. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several steps, including filtration, precipitation, and purification .

Industrial Production Methods

In industrial settings, gentamicin is produced on a large scale using bioreactors. The fermentation process is optimized to maximize yield and purity. After fermentation, the gentamicin is extracted and purified using techniques such as ion-exchange chromatography and crystallization .

化学反応の分析

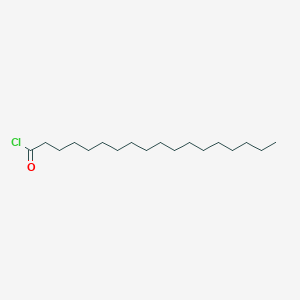

Types of Reactions

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:

Oxidation: Gentamicin can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups in gentamicin, potentially altering its activity.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.

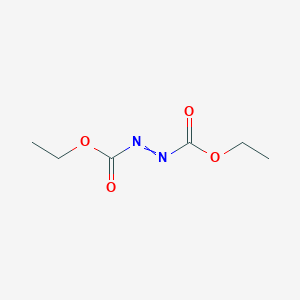

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin degradation products, while substitution can produce gentamicin derivatives with modified antibacterial activity .

類似化合物との比較

Similar Compounds

Kanamycin: Another aminoglycoside antibiotic with a similar structure and mechanism of action.

Tobramycin: Similar to gentamicin but with different clinical applications and spectrum of activity.

Uniqueness

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is unique due to its broad spectrum of activity against both gram-positive and gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa, a common cause of hospital-acquired infections .

Conclusion

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is a vital component of the gentamicin complex, widely used in treating severe bacterial infections. Its preparation involves fermentation and purification processes, and it undergoes various chemical reactions. (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol has numerous scientific research applications and exerts its effects by inhibiting bacterial protein synthesis. Compared to similar compounds, it stands out for its broad-spectrum activity and effectiveness against resistant bacterial strains.

生物活性

Trimethylsilyl acrylate (TMSA) is an organosilicon compound characterized by a trimethylsilyl group attached to an acrylate moiety, with the chemical formula C₆H₁₄O₂Si and a molecular weight of approximately 142.26 g/mol. This compound is recognized for its unique reactivity, particularly in organic synthesis and polymer chemistry. Its biological activity has been explored in various contexts, including its potential toxicity and interactions with biological systems.

TMSA is typically synthesized through the reaction of acrylic acid with trimethylsilyl chloride. The resulting product is a colorless to light yellow liquid that is soluble in organic solvents. The presence of the silyl group enhances the compound's reactivity, making it suitable for polymerization reactions and other synthetic applications.

Biological Activity Overview

The biological activity of TMSA can be categorized into several key areas:

- Toxicity : Studies have indicated that acrylates, including TMSA, exhibit hemolytic activity, which refers to their ability to lyse red blood cells. The toxicity is often linked to the compound's reactivity with cellular membranes, leading to membrane disruption . Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of acrylates based on their chemical structure and lipophilicity .

- Polymerization and Biocompatibility : TMSA is utilized in the synthesis of polymers that can be engineered for biocompatibility. For instance, its polymerization can yield materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of TMSA into polymer matrices can enhance mechanical properties while maintaining biocompatibility .

- Reactivity with Biological Molecules : The reactivity of TMSA towards nucleophiles, such as glutathione (GSH), has been studied to understand its potential effects on biological systems. The unsaturated β-carbon in acrylates is a primary site for nucleophilic attack, leading to various biological interactions that may result in cytotoxic effects .

Case Study 1: Hemolytic Activity

A study investigating the hemolytic activity of various acrylates found that TMSA exhibited significant hemolytic properties when tested against human erythrocytes. The mechanism was attributed to membrane-mediated interactions where TMSA disrupts lipid bilayers, leading to cell lysis. The half-maximal effective concentration (EC50) was determined through dose-response curves, illustrating a clear correlation between concentration and hemolytic effect .

| Compound | EC50 (mM) | Mechanism |

|---|---|---|

| Trimethylsilyl Acrylate | 0.5 | Membrane disruption |

| Other Acrylates | Varies | Varies |

Case Study 2: Polymer Applications

In another study, TMSA was incorporated into a polymer matrix for drug delivery applications. The resulting polymers demonstrated controlled release profiles for therapeutic agents, indicating that TMSA can enhance the performance of drug delivery systems by providing a stable yet reactive environment for encapsulation .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of TMSA:

- Toxicity Mechanisms : Investigations into the mechanisms of toxicity have shown that TMSA interacts with cellular components through Michael addition reactions, which can lead to oxidative stress and cellular damage .

- Polymerization Behavior : Studies have demonstrated that TMSA can undergo radical polymerization under specific conditions, yielding polymers with desirable properties for biomedical applications. The presence of oxygen during polymerization was found to significantly affect the reactivity and yield of the resulting polymers .

- Biocompatibility : While TMSA exhibits toxicological concerns at certain concentrations, its derivatives and copolymers have shown promise in biocompatibility studies, suggesting potential applications in medical devices and tissue engineering .

特性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKVGKXCMYHKSL-QVNYEEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

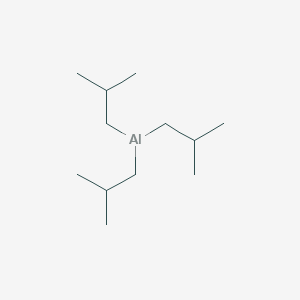

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gentamicin exert its antibacterial effect?

A1: [, , , ] Gentamicin belongs to the aminoglycoside class of antibiotics and primarily targets bacterial ribosomes. It binds to the 30S ribosomal subunit, interfering with protein synthesis by impairing the accuracy of mRNA translation. This ultimately leads to bacterial cell death.

Q2: Can gentamicin's interaction with ribosomes have unintended consequences?

A2: [] Yes, gentamicin can accumulate in renal cortex lysosomes, potentially leading to functional and structural damage in renal tubules. This accumulation can manifest as nephrotoxicity, a known side effect of gentamicin treatment.

Q3: Does thyroid hormone influence gentamicin's accumulation in renal tubules?

A3: [] Interestingly, research suggests that thyroxine (T4) administration can decrease renal tubular accumulation of gentamicin. This effect might be partially responsible for T4's protective effect against gentamicin-induced nephrotoxicity.

Q4: Does gentamicin directly interact with renal cell membranes?

A4: [] Research indicates that gentamicin, even at subtoxic levels, can interact with anionic phospholipids on the renal cell surface, modifying membrane characteristics. This interaction can lead to membrane aggregation and potentially contribute to its nephrotoxic effects.

Q5: What types of bacteria are typically susceptible to gentamicin?

A5: [, , , ] Gentamicin is effective against a broad spectrum of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It also shows activity against some Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium.

Q6: Is gentamicin effective against bacterial biofilms?

A6: [, ] While gentamicin is effective against planktonic bacteria, its efficacy against biofilms can be limited. Biofilms are complex bacterial communities encased in a protective matrix, making them more resistant to antibiotic penetration.

Q7: Are there any bacteria intrinsically resistant to gentamicin?

A7: [] Yes, Bacteroides fragilis group bacteria, particularly those producing beta-lactamases, are generally resistant to gentamicin even when combined with penicillin.

Q8: How does bacterial resistance to gentamicin develop?

A8: [, , ] Resistance to gentamicin can develop through various mechanisms, including enzymatic modification of the antibiotic, mutations in the ribosomal binding site, and reduced permeability of bacterial cell membranes.

Q9: Can bacteria develop cross-resistance to other antibiotics?

A9: [, ] Yes, bacteria resistant to gentamicin may exhibit cross-resistance to other aminoglycosides like kanamycin, tobramycin, and amikacin due to shared resistance mechanisms.

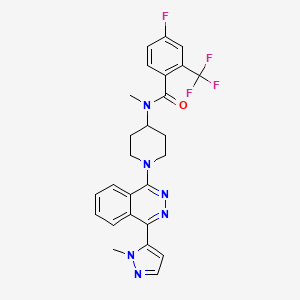

Q10: What strategies are being explored to combat gentamicin resistance?

A10: [] One promising approach is the development of novel drug combinations that exploit collateral sensitivity. For instance, cyclically alternating gentamicin with cefuroxime has shown potential in suppressing the emergence of resistance in E.coli.

Q11: Can gentamicin's efficacy be enhanced by combining it with other antimicrobials?

A11: [, , , ] Yes, synergistic effects have been observed when gentamicin is combined with other antibiotics, particularly against certain bacteria. For example, combining gentamicin with ceftriaxone, ertapenem, or azithromycin shows promise against multidrug-resistant Neisseria gonorrhoeae.

Q12: Does combining gentamicin with other antibiotics always lead to synergy?

A12: [, ] No, the outcome of combining gentamicin with other antimicrobials can vary depending on the bacterial species and the specific antibiotics used. Some combinations might result in indifference or even antagonism.

Q13: Are there specific examples where combining gentamicin with other drugs is beneficial?

A13: [, ] Combining gentamicin with penicillin shows synergistic activity against some Bacteroides melaninogenicus strains. Additionally, combining gentamicin with vancomycin in bone cement has proven effective in preventing prosthetic joint infections caused by staphylococci.

Q14: How does the combination of gentamicin and penicillin exert synergy against Bacteroides melaninogenicus?

A14: [] The synergistic effect likely stems from gentamicin's enhanced transport into the bacterial cell when penicillin is present. Penicillin disrupts the bacterial cell wall, potentially facilitating gentamicin entry and increasing its effectiveness.

Q15: How is gentamicin typically administered?

A15: [, , , ] Gentamicin is poorly absorbed from the gastrointestinal tract and is typically administered intravenously or intramuscularly for systemic infections. It can also be administered topically for skin infections or as eye drops for eye infections.

Q16: Does gentamicin readily cross the blood-brain barrier?

A16: [] Gentamicin has limited penetration into the cerebrospinal fluid, making it less effective for treating meningitis unless administered directly into the cerebrospinal fluid.

Q17: How is gentamicin cleared from the body?

A17: [, , ] Gentamicin is primarily eliminated unchanged by glomerular filtration in the kidneys. This elimination pathway makes patients with pre-existing renal dysfunction more susceptible to gentamicin-induced nephrotoxicity.

Q18: How is gentamicin concentration in serum typically monitored?

A18: [] Various methods are available to measure serum gentamicin levels, including microbiological assays, radioimmunoassay, and fluorescence polarization immunoassay. These methods help clinicians ensure therapeutic drug levels while minimizing the risk of toxicity.

Q19: Are there any specific applications where local administration of gentamicin is preferred?

A19: [, ] Local gentamicin administration, such as its incorporation into bone cement for prosthetic joint infections, can achieve high local drug concentrations while minimizing systemic exposure and potential toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。